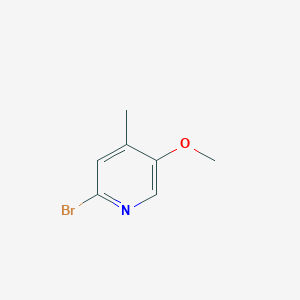

2-Bromo-5-methoxy-4-methylpyridine

説明

2-Bromo-5-methoxy-4-methylpyridine is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is typically stored at temperatures between 2-8°C . This compound is usually in liquid form .

Synthesis Analysis

The synthesis of 2-Bromo-5-methoxy-4-methylpyridine has been reported in the literature . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methoxy-4-methylpyridine consists of a pyridine ring substituted with a bromine atom, a methoxy group, and a methyl group .Chemical Reactions Analysis

2-Bromo-5-methoxy-4-methylpyridine can act as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases . It can also be used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis

2-Bromo-5-methoxy-4-methylpyridine is a solid at 20°C .科学的研究の応用

Organic Synthesis

2-Bromo-5-methoxy-4-methylpyridine: is a versatile building block in organic synthesis. It is used to construct complex molecules through various reactions, including Suzuki cross-coupling . This reaction is pivotal for creating biologically active compounds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of drug molecules. It’s particularly useful in the structural modification of compounds, enhancing their pharmacological properties . For example, it has been used in the synthesis of p38α mitogen-activated protein kinase inhibitors, which are potential therapeutic agents for inflammatory diseases .

Biochemistry

2-Bromo-5-methoxy-4-methylpyridine: plays a role in biochemistry research as a reagent for synthesizing inhibitors that can be used to study and treat various diseases. For instance, it’s involved in the creation of biarylsulfonamide CCR9 inhibitors, which have implications for treating inflammatory bowel diseases .

Environmental Science

While specific environmental applications of this compound are not extensively documented, related brominated pyridines are often used in environmental science as analytical standards and in the study of halogenated compounds’ behavior in ecosystems .

Material Science

This compound can be employed in material science research, particularly in the development of new materials with pyridine units. These materials often exhibit unique properties, such as electrical conductivity or photoreactivity, which are valuable in various industrial applications .

Catalysis

The pyridine moiety within 2-Bromo-5-methoxy-4-methylpyridine is beneficial in catalysis research. It can act as a ligand for transition metals, facilitating catalytic processes essential for industrial chemistry and the synthesis of fine chemicals .

Pharmaceutical Intermediates

As an intermediate, it is instrumental in the synthesis of various pharmaceutical agents. Its role in constructing molecular frameworks is crucial for the development of new drugs with enhanced efficacy and reduced side effects .

Agrochemical Research

In agrochemical research, 2-Bromo-5-methoxy-4-methylpyridine is used to synthesize compounds that serve as active ingredients in pesticides. These synthesized molecules help in controlling pests and improving crop yields .

作用機序

While the specific mechanism of action of 2-Bromo-5-methoxy-4-methylpyridine is not mentioned in the search results, it is known that the compound can be used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors can modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers The relevant papers retrieved discuss the synthesis of 2-Bromo-5-methoxy-4-methylpyridine and its use in the synthesis of p38α mitogen-activated protein kinase inhibitors . Other papers discuss its use as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases .

特性

IUPAC Name |

2-bromo-5-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACCOVUMBSAMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxy-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)

![2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride](/img/structure/B1528242.png)

![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)

![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)

![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)